N-[1-(Pyridin-2-yl)ethyl]thian-3-amine
Description
N-[1-(Pyridin-2-yl)ethyl]thian-3-amine is a heterocyclic amine featuring a thian (tetrahydrothiopyran) ring substituted at the 3-position with an amine group, which is further linked to a pyridin-2-yl ethyl moiety. Characterization likely relies on NMR, IR, and mass spectrometry, with crystallographic validation via tools such as SHELX or WinGX .
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)thian-3-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(12-6-2-3-7-13-12)14-11-5-4-8-15-9-11/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3 |
InChI Key |
QYXBASMCATYPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyridin-2-yl)ethyl]thian-3-amine typically involves the reaction of 2-aminopyridine with an appropriate thian-3-amine precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Pyridin-2-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N-[1-(Pyridin-2-yl)ethyl]thian-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can serve as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[1-(Pyridin-2-yl)ethyl]thian-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Thian vs. Piperazine Derivatives
| Property | N-[1-(Pyridin-2-yl)ethyl]thian-3-amine | Compound LP (Piperazine Analog) |
|---|---|---|
| Core Heteroatom | S | N (x2) |
| LogP (Predicted) | ~2.1 (higher lipophilicity) | ~1.3 |
| Hydrogen Bond Capacity | Moderate (amine only) | High (amine + piperazine N) |
| Synthetic Complexity | Moderate (thian synthesis required) | High (multi-step piperazine) |
Pyridin-2-yl vs. Pyridin-3-yl Substitutions
The pyridine ring’s substitution position significantly impacts steric and electronic interactions. For example:
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () features a pyridin-3-yl group, which positions the nitrogen meta to the attachment point. This contrasts with the target compound’s pyridin-2-yl group (ortho nitrogen), which creates a stronger dipole moment and may enhance π-π stacking with aromatic residues in biological targets.
- Biological Implications : Pyridin-2-yl derivatives often exhibit improved binding to enzymes or receptors with aromatic pockets (e.g., kinases), while pyridin-3-yl analogs may favor interactions with heme-containing proteins .
Table 2: Pyridine Substitution Effects
Thian vs. Pyrazole and Amide Scaffolds
- Pyrazole Derivatives : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () prioritize planar, aromatic pyrazole rings, enabling strong π-π interactions but reducing conformational flexibility compared to thian’s saturated ring.
- Thian’s saturated structure may confer greater stability under physiological conditions .
Table 3: Scaffold Comparison
Computational and Experimental Insights
- Crystallography : Structural validation of analogs (e.g., ) uses SHELX and WinGX, suggesting similar methods would resolve the target compound’s conformation and packing .
Biological Activity
N-[1-(Pyridin-2-yl)ethyl]thian-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of thian derivatives with pyridine-containing reagents. The process typically requires careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent. The compound's structure allows for modifications that can enhance its efficacy against specific pathogens.
Anticancer Activity
Research has shown that derivatives of this compound possess significant anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). For instance, certain derivatives demonstrated a decrease in cell viability at low concentrations, indicating potent anticancer properties .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Induces apoptosis |
| 1d | MDA-MB-231 | 25 | Cell cycle arrest |
| 1a | MCF-7 | Not significant | - |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes or receptors involved in critical biological pathways, such as inflammation and cell proliferation.
Interaction with Biological Targets
Research indicates that this compound may interact with various targets, including:
- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of receptor activity that influences cell signaling related to cancer progression.
Case Studies
A notable case study involved the evaluation of this compound's effects on the MDA-MB-231 breast cancer cell line. The study found that at a concentration of 6.25 µM, the compound significantly reduced cell viability, suggesting a strong anticancer effect attributed to apoptosis induction and cell cycle arrest mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
